molecular formula C10H10N4O3S2 B11351555 Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11351555
M. Wt: 298.3 g/mol
InChI Key: BXFUBBUKYRQKQX-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with 4-methyl-2-amino-1,3-thiazole-5-carboxylic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its combined thiazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and other scientific fields .

Properties

Molecular Formula

C10H10N4O3S2

Molecular Weight

298.3 g/mol

IUPAC Name

methyl 4-methyl-2-[(4-methylthiadiazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H10N4O3S2/c1-4-7(9(16)17-3)18-10(11-4)12-8(15)6-5(2)13-14-19-6/h1-3H3,(H,11,12,15)

InChI Key

BXFUBBUKYRQKQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N=NS2)C)C(=O)OC

Origin of Product

United States

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